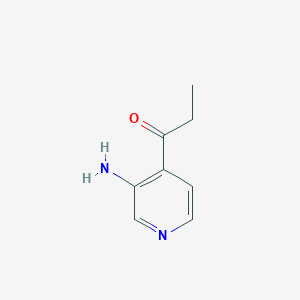

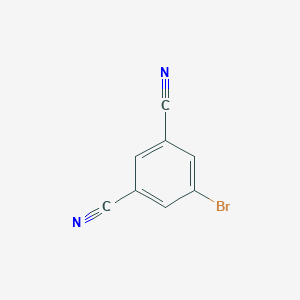

![molecular formula C16H24N2 B065765 3-Benzyl-3,9-diazaspiro[5.5]undecane CAS No. 189333-49-1](/img/structure/B65765.png)

3-Benzyl-3,9-diazaspiro[5.5]undecane

Overview

Description

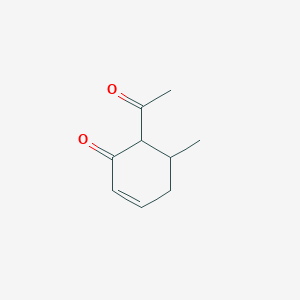

3-Benzyl-3,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It has a molecular weight of 244.38 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 3-Benzyl-3,9-diazaspiro[5.5]undecane is1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2 . The Canonical SMILES is C1CNCCC12CCN(CC2)CC3=CC=CC=C3 . Physical And Chemical Properties Analysis

3-Benzyl-3,9-diazaspiro[5.5]undecane has a molecular weight of 244.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass is 244.193948774 g/mol .Scientific Research Applications

- Application : Researchers have investigated its interaction with γ-aminobutyric acid type A receptors (GABAARs). Specifically, compounds based on this scaffold (such as 2027 and 018) have been reported as potent competitive GABAAR antagonists . These findings suggest potential applications in neuropharmacology, particularly in modulating inhibitory neurotransmission.

Neuropharmacology and GABA Receptor Modulation

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

3-Benzyl-3,9-diazaspiro[5.5]undecane acts as a competitive antagonist at the GABAAR . This means it competes with the natural ligand, GABA, for binding to the receptor. When 3-Benzyl-3,9-diazaspiro[5.5]undecane binds to the GABAAR, it prevents GABA from binding, thereby inhibiting the receptor’s function.

Pharmacokinetics

The pharmacokinetic properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane include high gastrointestinal absorption and it is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It is also an inhibitor of CYP2D6, an enzyme involved in drug metabolism . These properties can affect the compound’s bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzyl-3,9-diazaspiro[5.5]undecane. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . This suggests that light, oxygen, and temperature can affect the stability of the compound. Furthermore, factors such as pH and the presence of other substances in the body can influence its action and efficacy.

Safety and Hazards

properties

IUPAC Name |

3-benzyl-3,9-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRVXLMWXJFVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329333 | |

| Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3,9-diazaspiro[5.5]undecane | |

CAS RN |

189333-49-1 | |

| Record name | 3-Benzyl-3,9-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

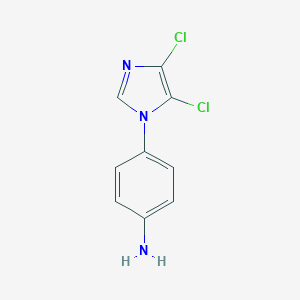

![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)

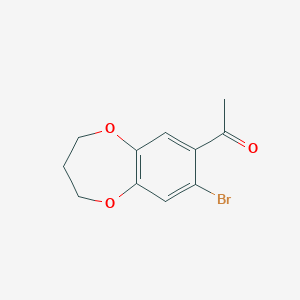

![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)

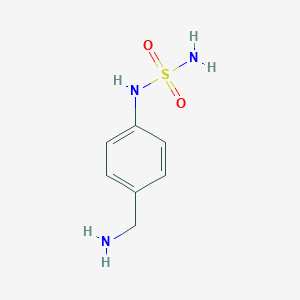

![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)

![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)

![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)